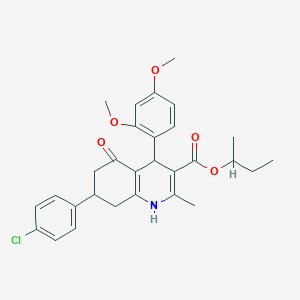![molecular formula C11H14N4O2S B4960027 N-[(4-morpholinylamino)carbonothioyl]nicotinamide](/img/structure/B4960027.png)
N-[(4-morpholinylamino)carbonothioyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-morpholinylamino)carbonothioyl]nicotinamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. P2X7 receptors are involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Mecanismo De Acción
N-[(4-morpholinylamino)carbonothioyl]nicotinamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. By blocking the P2X7 receptor, this compound can inhibit the release of pro-inflammatory cytokines and reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the formation of amyloid beta peptides, which are associated with Alzheimer's disease, and to protect against oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4-morpholinylamino)carbonothioyl]nicotinamide in lab experiments is its selectivity for the P2X7 receptor, which allows for more precise targeting of this receptor. However, one limitation is that it may not be effective in all models of inflammation or pain, as the P2X7 receptor is not the only receptor involved in these processes.
Direcciones Futuras
There are many potential future directions for research involving N-[(4-morpholinylamino)carbonothioyl]nicotinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research could focus on developing more selective P2X7 receptor antagonists with improved efficacy and safety profiles. Additionally, this compound could be studied in combination with other drugs or therapies to enhance its effects.
Métodos De Síntesis
N-[(4-morpholinylamino)carbonothioyl]nicotinamide can be synthesized using a multi-step process involving the reaction of 2-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine and thiourea to yield the final product.
Aplicaciones Científicas De Investigación
N-[(4-morpholinylamino)carbonothioyl]nicotinamide has been studied extensively for its potential therapeutic applications in various areas of research. In preclinical studies, it has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(morpholin-4-ylcarbamothioyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c16-10(9-2-1-3-12-8-9)13-11(18)14-15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H2,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGASXHBTNJNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B4959956.png)
![1-[4-(4-chlorophenyl)-1-piperazinyl]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B4959972.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4959975.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959988.png)
![3,3,7,8-tetramethyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959989.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B4959991.png)
![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4959998.png)
![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4960001.png)
![1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4960009.png)
![N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4960038.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4960046.png)